

Synthesis of 5-Bromo-7-azaindole: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

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For researchers, scientists, and professionals in drug development, the synthesis of 5-bromo-7-azaindole and its derivatives is a critical process in the creation of novel therapeutics, particularly in the realm of oncology. This versatile heterocyclic compound serves as a key building block for a variety of kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib.[1][2][3] Its structure mimics the purine core of ATP, allowing compounds derived from it to effectively target the ATP-binding sites of kinases.[2] The bromine atom at the 5-position provides a strategic handle for further molecular modifications, enabling the development of compounds with enhanced potency and selectivity.[2]

This document provides detailed application notes and protocols for the synthesis of 5-bromo-7-azaindole, summarizing various synthetic routes, experimental procedures, and quantitative data to facilitate its application in research and drug discovery.

Synthetic Strategies and Pathways

Several synthetic routes for 5-bromo-7-azaindole have been developed, each with distinct advantages and considerations. The primary starting materials include 7-azaindole, 2-aminopyridine, and 2-amino-3-methyl-5-bromopyridine. The choice of a particular pathway may depend on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations.

Below are diagrams illustrating the primary synthetic pathways described in the literature.



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Figure 1: Synthesis of 5-Bromo-7-azaindole starting from 7-azaindole.



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Figure 2: Multi-step synthesis of 5-Bromo-7-azaindole from 2-aminopyridine.



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Figure 3: Synthesis of 5-Bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of 5-bromo-7-azaindole via different synthetic routes.

Protocol 1: Synthesis from 7-Azaindole

This method involves the protection of the pyrrole ring, followed by bromination and deprotection.^[4]

Step 1: Synthesis of Dihydro-7-azaindole-2-sodium sulfonate

- In a 100L reaction kettle, add 5 kg of 7-azaindole and 10 kg of ethanol.
- At room temperature, add a solution of 10 kg of anhydrous sodium sulfite in 40 kg of water.

- Stir the reaction mixture for 24 hours at room temperature.
- Monitor the reaction by HPLC until the remaining 7-azaindole is approximately 5%.
- Extract the unreacted 7-azaindole with dichloromethane for recycling. The aqueous layer containing the product is used directly in the next step.

Step 2: Synthesis of Dihydro-5-bromo-7-azaindole-2-sodium sulfonate

- To the aqueous solution from the previous step, add bromine. The molar ratio of dihydro-7-azaindole-2-sodium sulfonate to bromine should be 1:1.4.
- Maintain the reaction temperature between 0-30 °C.
- After the reaction is complete, add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine. The resulting solution is used directly in the next step.

Step 3: Synthesis of 5-Bromo-7-azaindole

- To the reaction mixture from Step 2, add 2.5 kg of sodium hydroxide.
- Stir the reaction at room temperature for 2 hours.
- Monitor the reaction by HPLC until the starting material is less than 0.5%.
- Filter the resulting grey solid, wash, and dry to obtain the crude product.
- For purification, reflux the crude product in toluene with activated carbon for 30 minutes.
- Filter the hot solution and cool the filtrate to induce crystallization.
- Collect the crystals by filtration to obtain 5-bromo-7-azaindole.

Protocol 2: Synthesis from 2-Aminopyridine

This route involves a multi-step synthesis including bromination, iodination, Sonogashira coupling, and intramolecular cyclization.^[5]

Step 1: Synthesis of 5-Bromo-2-aminopyridine

- In a 500L reaction kettle, dissolve 40 kg of 2-aminopyridine in 320L of methanol.
- Cool the solution to -8 °C.
- Slowly add 72 kg of N-bromosuccinimide (NBS), maintaining the temperature between -10 °C and -5 °C.
- Stir the reaction at -5 °C for approximately 2 hours.
- Monitor the reaction by TLC (EA/PE = 1/6).
- After completion, filter the reaction mixture at low temperature and wash the filter cake with a small amount of methanol.

Step 2: Synthesis of 5-Bromo-3-iodo-2-aminopyridine sulfate

- The wet product from the previous step is subjected to iodination using potassium iodate and potassium iodide in an acidic solution (2-3M sulfuric or hydrochloric acid). The mass ratio of 5-bromo-2-aminopyridine to potassium iodate to potassium iodide is 1:0.5-1:0.5-1.

Step 3: Synthesis of 5-Bromo-3-alkynyl-2-aminopyridine

- The sulfate salt from Step 2 undergoes a Sonogashira coupling reaction with an alkyne reagent in the presence of a palladium catalyst and a copper(I) iodide co-catalyst. The mass ratio of the starting material to the alkyne reagent, cuprous iodide, and palladium reagent is 1:0.2-0.3:0.005-0.01:0.001-0.01.

Step 4: Synthesis of 5-Bromo-7-azaindole

- The 5-bromo-3-alkynyl-2-aminopyridine is dissolved in a solvent such as DMSO, DMF, DMA, or NMP.
- A base (e.g., sodium tert-butoxide, potassium tert-butoxide) is added, and the mixture is heated to 60-85 °C for 1-3 hours to induce intramolecular cyclization.
- After the reaction, the mixture is cooled and poured into ice water to precipitate the crude product.

- The crude product is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 3: Synthesis from 2-Amino-3-methyl-5-bromopyridine

This approach involves oxidation, condensation, and subsequent reduction and cyclization.^[1]^[6]

Step 1: Synthesis of 2-Nitro-3-methyl-5-bromopyridine

- In an ice-water bath, add 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine to 60 mL of concentrated sulfuric acid under mechanical stirring, keeping the temperature below 5°C.^[1]
- Dropwise, add pre-cooled Caro's acid (a mixture of 86.4 mL hydrogen peroxide and 179.2 mL concentrated sulfuric acid).^[1]
- After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.^[1]
- Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into an ice-water mixture.
- Adjust the pH to alkaline with sodium hydroxide to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain 2-nitro-3-methyl-5-bromopyridine.^[1]

Step 2 & 3: Formation of Intermediate and Synthesis of 5-Bromo-7-azaindole

- The 2-nitro-3-methyl-5-bromopyridine is then reacted with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.^[1]^[6]
- This intermediate subsequently undergoes reduction and ring closure to yield 5-bromo-7-azaindole.^[1]^[6]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the synthesis of 5-bromo-7-azaindole and its intermediates from various methods.

Table 1: Yield and Purity Data for the Synthesis of 5-Bromo-7-azaindole

Starting Material	Synthetic Route	Reported Yield (%)	Reported Purity (%)	Reference
7-Azaindole	Sulfonation, Bromination, Desulfonation	83.8	99.3 (HPLC)	[4]
2-Aminopyridine	Multi-step (Bromination, Iodination, Coupling, Cyclization)	>64 (overall)	>99.3 (HPLC)	[5]
2-Amino-3-methyl-5-bromopyridine	Oxidation, Condensation, Cyclization	78 (for 2-nitro-3-methyl-5-bromopyridine)	98.3 (HPLC for intermediate)	[1]
7-azaindole	Hydrogenation, Bromination, Oxidation	74	>99	[7]

Table 2: Physical and Spectroscopic Data for 5-Bromo-7-azaindole

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂	[8][9]
Molecular Weight	197.03 g/mol	[8][9]
Appearance	White to yellow crystalline powder	[8]
Melting Point	176-180 °C	[9]
1H NMR (400 MHz, CDCl ₃)	δ 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)	[5]

Conclusion

The synthesis of 5-bromo-7-azaindole is a well-established process with multiple effective routes available to researchers. The choice of synthesis will depend on specific laboratory capabilities, cost of starting materials, and the desired scale of production. The protocols and data presented here provide a comprehensive resource for the successful synthesis and application of this important building block in the development of new chemical entities for therapeutic use.

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